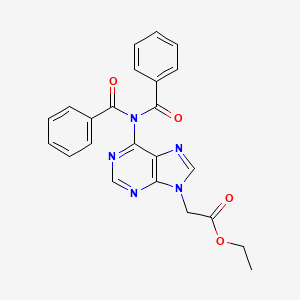
ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(N-Benzoylbenzamido)pyridine-3-yl benzoate” is synthesized from the biologically important 2-amino-3-hydroxypyridine . It has been studied for its potential biological activities .
Synthesis Analysis
The compound is synthesized by reacting 2-amino-3-hydroxypyridine with benzoyl chloride . This reaction results in the formation of 2-(N-benzoylbenzamido)pyridine-3-yl benzoate .Molecular Structure Analysis
The molecular structure of the compound has been studied using X-ray crystallography and density functional theory (DFT) framework with B3LYP/6-311++G(d, p) level of theory . The molecules of this compound crystallize in the orthorhombic space group of P 2 1 2 1 2 1 .Chemical Reactions Analysis
The vibrational normal modes of the molecular structure are investigated by ab initio method for both infrared intensities (IR) and for Raman activities . Hydrogen and carbon atoms of the benzene rings are found to be highly active .Physical and Chemical Properties Analysis
The compound has been studied by elemental analysis . Further details about its physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in synthetic chemistry has led to the development of novel compounds through intricate synthetic pathways. For example, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves the reaction of N-benzylbenzamides with specific reagents to yield compounds with potential applications in various fields. These synthetic routes highlight the versatility and complexity of chemical syntheses involving benzoyl and purinyl groups (Atanassov et al., 2002).
Chemical Transformations
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, synthesized from reactions involving benzothiazole and indole derivatives, showcases the chemical transformations possible with acetoacetate derivatives, similar to the target compound. These reactions proceed under specific conditions to yield novel compounds with diverse structures (Nassiri & Milani, 2020).
Applications in Medicinal Chemistry
Compounds with structural similarities to ethyl 2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)acetate have been explored for their antimicrobial activities. The synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, for instance, demonstrate the potential of these compounds in developing new antimicrobial agents. The study evaluated their efficacy against various microbial strains, indicating the significant role of synthetic chemistry in medicinal research (Salahuddin et al., 2017).
Potential Antioxidant Properties
Research on marine-derived compounds, such as those isolated from the red seaweed Hypnea musciformis, has identified substituted aryl meroterpenoids with antioxidant activities. These findings underscore the broader search for natural and synthetic compounds with potential health benefits, including those structurally related to the target compound (Chakraborty et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[6-(dibenzoylamino)purin-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-2-32-18(29)13-27-15-26-19-20(27)24-14-25-21(19)28(22(30)16-9-5-3-6-10-16)23(31)17-11-7-4-8-12-17/h3-12,14-15H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFPBRCKLVXRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2N(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-(4-chlorobenzyl)-N-[[3-(2-thenoyl)oxazolidin-2-yl]methyl]oxamide](/img/structure/B2892003.png)
![N1-cyclopentyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2892004.png)

![2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892007.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2892008.png)
![2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2892009.png)

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)




